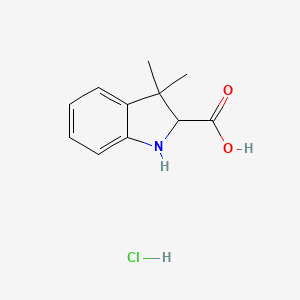

3,3-Dimethylindoline-2-carboxylic acid hydrochloride

説明

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is a chemical compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by the presence of a carboxylic acid group at the second position and two methyl groups at the third position of the indoline ring, with a hydrochloride salt form to enhance its stability and solubility.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethylindoline-2-carboxylic acid hydrochloride typically involves the following steps:

Formation of Indoline Ring: The indoline ring can be synthesized through the reduction of indole derivatives.

Introduction of Methyl Groups: The methyl groups are introduced at the third position using methylation reactions.

Carboxylation: The carboxylic acid group is introduced at the second position through carboxylation reactions.

Hydrochloride Salt Formation: The final step involves converting the free acid to its hydrochloride salt form by treating it with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often using catalysts and specific reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis can further improve efficiency and scalability.

化学反応の分析

N-Alkylation Reactions

The nitrogen atom in the indoline ring undergoes alkylation under basic conditions. Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation, followed by reaction with alkyl halides (e.g., benzyl bromide):

| Substrate | Conditions | Products (Ratio) | Yield | Source |

|---|---|---|---|---|

| 3,3-Dimethylindoline | NaH (4 eq), DMF, benzyl bromide | 1-Benzyl derivative (4a ): 48% | 48% | |

| NaH (2 eq), THF | Unreacted substrate + C-3 alkylation | 20–32% |

-

Key Findings :

Decarboxylation Pathways

The carboxylic acid group undergoes decarboxylation under halogenation conditions. The Hunsdiecker–Borodin reaction using lead tetraacetate (Pb(OAc)₄) and halogens (X₂) yields alkyl halides:

| Substrate | Halogen | Catalyst | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | Br₂ | Pb(OAc)₄ | 2-Bromo derivative | 69% | |

| Cl₂ | TPPO/(COCl)₂ | 2-Chloro derivative | 61% |

-

Mechanistic Insight :

Anhydride Formation

Reaction with oxalyl chloride ((COCl)₂) and triphenylphosphine oxide (TPPO) in acetonitrile yields cyclic anhydrides:

| Substrate | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | (COCl)₂, TPPO, CH₃CN, 25°C | Anhydride | 94% |

-

Optimized Protocol :

Amide Coupling

The carboxylic acid reacts with amines via carbodiimide-mediated activation (e.g., EDC/HOBt):

| Substrate | Amine | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | 1-Adamantylamine | EDC, HOBt, DMF | N-Adamantyl carboxamide | 82% |

-

Applications :

Oxidative Modifications

Hydrogen peroxide (H₂O₂) in acidic media induces oxidation at the indoline core:

| Substrate | Oxidizing Agent | Conditions | Product | Yield | Source |

|---|---|---|---|---|---|

| 3,3-Dimethylindoline-2-carboxylic acid | H₂O₂, HCl | RT, 12 h | Oxindole derivative | 86% |

-

Structural Confirmation :

Synthetic Routes

The compound is synthesized via Fischer indolization followed by reduction and carboxylation:

科学的研究の応用

Organic Synthesis

3,3-Dimethylindoline-2-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It is utilized in the preparation of complex organic molecules and pharmaceuticals. Its ability to undergo various chemical reactions such as oxidation, reduction, and electrophilic substitution makes it valuable for developing new compounds .

Research has indicated potential biological activities associated with this compound, including:

- Anticancer Properties : Case studies have shown that this compound can induce multipolar spindle formation in centrosome-amplified DLD1 colon cancer cells at specific concentrations (e.g., 15 μM), suggesting its role in targeting cancer cell populations .

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit inhibitory effects against various bacterial strains, although further research is necessary to fully understand its antimicrobial properties .

Material Science

In materials science, this compound has been explored for its potential use in the synthesis of dyes and pigments due to its structural characteristics. Its derivatives may be employed in dye-sensitized solar cells, enhancing their efficiency by improving light absorption properties .

Case Studies

A notable case study highlighted the effects of this compound on centrosome-amplified DLD1 colon cancer cells. The study observed that treatment with varying concentrations resulted in significant changes in cellular behavior, indicating its potential as a therapeutic agent in cancer treatment .

作用機序

The mechanism of action of 3,3-Dimethylindoline-2-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

類似化合物との比較

Similar Compounds

Indole-2-carboxylic acid: Lacks the methyl groups at the third position.

3-Methylindole: Lacks the carboxylic acid group.

Indoline-2-carboxylic acid: Lacks the methyl groups at the third position.

Uniqueness

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is unique due to the presence of both the carboxylic acid group and the two methyl groups, which confer specific chemical and biological properties. This combination enhances its stability, solubility, and potential biological activities compared to similar compounds.

生物活性

3,3-Dimethylindoline-2-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

Synthesis

The synthesis of this compound involves several steps, typically beginning with the Fischer indolisation method. The compound can be synthesized through a one-pot reaction involving aryl hydrazines and appropriate carbonyl compounds. This method is noted for its efficiency and high yield, making it suitable for producing various indole derivatives .

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays have shown that this compound exhibits inhibitory effects on specific cancer cell lines by inducing apoptosis and disrupting cell division processes. This is particularly relevant in cells with centrosome amplification, where the compound has been observed to increase multipolar mitotic spindle formation, leading to cell death .

Table 1: Inhibitory Effects on Cancer Cell Lines

| Cell Line | Concentration (μM) | Observed Effect |

|---|---|---|

| DLD1 (4N) | 15 | No increase in multipolar mitoses |

| DLD1 (4NCA) | 15 | Increase in multipolarity by 10% |

The mechanism through which this compound exerts its effects appears to involve the inhibition of key mitotic proteins. For instance, it has been shown to interact with HSET (KIFC1), a protein essential for the clustering of centrosomes during mitosis. By inhibiting HSET, the compound disrupts normal spindle formation, leading to aberrant cell division and ultimately cell death in cancerous cells .

Case Studies

A notable case study involved the treatment of centrosome-amplified DLD1 colon cancer cells with varying concentrations of this compound. The study found that at a concentration of 15 μM, there was a significant increase in multipolar spindle formation compared to untreated controls. This indicates that the compound could be a valuable tool in targeting specific cancer cell populations that rely on centrosome clustering for survival .

Research Findings

Research has demonstrated that the biological activity of this compound is not only limited to anticancer properties but also extends to other areas such as antimicrobial activity. Preliminary studies suggest that it may exhibit inhibitory effects against various bacterial strains, although further investigation is required to elucidate the full spectrum of its biological activity .

特性

IUPAC Name |

3,3-dimethyl-1,2-dihydroindole-2-carboxylic acid;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c1-11(2)7-5-3-4-6-8(7)12-9(11)10(13)14;/h3-6,9,12H,1-2H3,(H,13,14);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWKATUQKQGAHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(NC2=CC=CC=C21)C(=O)O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106517-46-8 | |

| Record name | 3,3-dimethyl-2,3-dihydro-1H-indole-2-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。